SNC162, with the chemical identifier 178803-51-5, is a potent and selective non-peptide delta-opioid receptor agonist. Its high affinity for the delta-opioid receptor is indicated by an IC50 value of 0.94 nM, showcasing its potential for therapeutic applications in pain management and other conditions related to opioid receptors. SNC162 has gained attention in pharmacological research due to its unique properties compared to traditional peptide agonists.
SNC162 is classified as a non-peptide agonist of the delta-opioid receptor, which is part of the opioid receptor family. These receptors are G protein-coupled receptors involved in various physiological processes, including pain modulation, mood regulation, and stress response. The compound has been studied extensively in the context of its pharmacological effects and potential applications in treating opioid-related disorders.
The synthesis of SNC162 involves multiple steps that begin with the preparation of a core structure followed by functional group modifications. The synthetic route typically incorporates piperazine derivatives and benzamide intermediates.
The structural data indicates several chiral centers, which contribute to its biological activity and selectivity for the delta-opioid receptor.
SNC162 participates in several chemical reactions that can modify its structure and potentially alter its pharmacological properties:
The specific outcomes of these reactions depend on the conditions and reagents used.
SNC162 acts primarily as an agonist at the delta-opioid receptor, triggering intracellular signaling pathways that lead to analgesic effects.
Upon binding to the delta-opioid receptor, SNC162 activates G proteins that initiate downstream signaling cascades, including:
Research indicates that SNC162's mechanism involves both G protein-mediated pathways and potential β-arrestin recruitment, which may influence its therapeutic profile and side effect profile compared to traditional opioid treatments.
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity during synthesis and storage.
SNC162 has significant potential in scientific research, particularly in pharmacology related to pain management and opioid receptor studies. Its selective action on the delta-opioid receptor makes it a candidate for developing new analgesics with fewer side effects than traditional opioids.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3